3-Chloro-6-piperazinopyridazine Hydrochloride
CAS No.: 100241-11-0
Cat. No.: VC21290163
Molecular Formula: C8H12Cl2N4
Molecular Weight: 235.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100241-11-0 |
---|---|
Molecular Formula | C8H12Cl2N4 |
Molecular Weight | 235.11 g/mol |
IUPAC Name | 3-chloro-6-piperazin-1-ylpyridazine;hydrochloride |
Standard InChI | InChI=1S/C8H11ClN4.ClH/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H |
Standard InChI Key | NMDKBLUVQLFFOA-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl |
Canonical SMILES | C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
3-Chloro-6-piperazinopyridazine Hydrochloride features a heterocyclic structure centered around a pyridazine ring. This ring system contains two adjacent nitrogen atoms at positions 1 and 2, creating an electron-rich aromatic system. The compound has a chlorine atom attached at position 3 and a piperazine ring connected at position 6. The molecule exists as a hydrochloride salt, which affects its physical properties, particularly its solubility and stability characteristics.
The following table summarizes the key identifiers and chemical properties of 3-Chloro-6-piperazinopyridazine Hydrochloride:
Property | Value |
---|---|
Chemical Name | 3-Chloro-6-piperazinopyridazine Hydrochloride |
CAS Number | 100241-11-0 |
Molecular Formula | C8H12Cl2N4 |
Molecular Weight | 235 g/mol |
Synonyms | 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride; 1-(6-Chloro-3-pyridazinyl)piperazine hydrochloride |
Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C |
This compound should be distinguished from its closely related analog, 3-Chloro-6-(piperazin-1-yl)pyridazine dihydrochloride, which has a molecular weight of 271.6 g/mol and contains an additional HCl molecule .
Physical and Chemical Properties
The physical and chemical properties of 3-Chloro-6-piperazinopyridazine Hydrochloride are influenced by its structural components and salt form. The hydrochloride salt form typically enhances water solubility compared to the free base, making it potentially more suitable for biological applications and pharmaceutical formulations. The recommended storage conditions—under inert gas at 2-8°C—suggest that the compound may be sensitive to oxidation and thermal degradation .
The pyridazine ring system, with its two adjacent nitrogen atoms, contributes to the compound's electronic properties. These nitrogen atoms can function as hydrogen bond acceptors, influencing the compound's interactions with biological targets and its solubility profile. The chlorine substituent at position 3 increases the compound's lipophilicity, potentially affecting its membrane permeability and distribution in biological systems.
The piperazine moiety, a six-membered ring containing two nitrogen atoms in opposing positions, provides additional sites for hydrogen bonding and potential protonation. This structural feature is common in many pharmacologically active compounds, particularly those targeting the central nervous system.
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-Chloro-6-piperazinopyridazine Hydrochloride likely follows approaches similar to those used for related pyridazine derivatives. Based on the synthesis of structurally related compounds, a common approach involves nucleophilic aromatic substitution using 3,6-dichloropyridazine as a starting material.
For the related compound 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, synthesis proceeds through the reaction of 3,6-dichloropyridazine with 1-(2-pyridyl)piperazine in ethanol under reflux conditions . The reaction involves the nucleophilic displacement of one chlorine atom by the piperazine nitrogen, while the second chlorine atom remains intact. This methodology can be adapted for the synthesis of 3-Chloro-6-piperazinopyridazine Hydrochloride by using unsubstituted piperazine as the nucleophile instead of 1-(2-pyridyl)piperazine.
The general reaction can be represented as:
3,6-dichloropyridazine + piperazine → 3-Chloro-6-(piperazin-1-yl)pyridazine
The hydrochloride salt would then be formed by treating the free base with hydrochloric acid in an appropriate solvent, typically an anhydrous organic solvent such as diethyl ether or ethanol.
Purification and Characterization
After synthesis, purification of pyridazine derivatives typically involves filtration of the crude precipitate followed by washing with cold ethanol to remove impurities. For crystalline products, recrystallization from suitable solvent systems can be employed to obtain high-purity material. In the case of the related compound 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, recrystallization from a mixture of dichloromethane and ethanol yielded pure crystalline material .
Characterization of 3-Chloro-6-piperazinopyridazine Hydrochloride would typically involve multiple analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides information about the structural arrangement of atoms, with characteristic signals for the pyridazine and piperazine protons. Mass spectrometry confirms the molecular weight and fragmentation pattern, while elemental analysis verifies the elemental composition. X-ray crystallography, if single crystals are available, can provide definitive structural confirmation, as was demonstrated for the related compound 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine .
Related Compounds and Comparative Analysis
Structural Analogues
Several compounds structurally related to 3-Chloro-6-piperazinopyridazine Hydrochloride have been reported in the literature, offering opportunities for comparative analysis. These include:
3-Chloro-6-(piperazin-1-yl)pyridazine dihydrochloride, which contains an additional HCl molecule compared to the hydrochloride salt, affecting its solubility and physical properties . This compound has a molecular weight of 271.6 g/mol and is characterized by the molecular formula C8H13Cl3N4.
3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, which features a pyridyl substituent on the piperazine nitrogen, potentially influencing receptor binding properties and pharmacological activity . This compound was synthesized through the reaction of 3,6-dichloropyridazine with 1-(2-pyridyl)piperazine and characterized by crystallographic analysis.
3-Chloro-6-hydrazinopyridazine, which contains a hydrazine group instead of piperazine at position 6, resulting in different chemical reactivity and hydrogen bonding capabilities . This compound has a molecular weight of 144.56 g/mol and a melting point range of 137-141°C.
These structural variations can significantly influence physical properties, chemical reactivity, and biological activities, providing valuable insights into structure-function relationships within this class of compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume